molecular formula C40H41ClF2N4O B602200 Citalopram Alkene Dimer Chloride CAS No. 1370643-27-8

Citalopram Alkene Dimer Chloride

Cat. No.: B602200
CAS No.: 1370643-27-8
M. Wt: 667.23
InChI Key:
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Scientific Research Applications

Citalopram Alkene Dimer Chloride has several scientific research applications, including:

Mechanism of Action

Target of Action

Citalopram Alkene Dimer Chloride is an impurity in the synthesis of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft, thereby regulating serotonergic transmission in the central nervous system .

Mode of Action

Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin, making it the most selective SSRI towards serotonin reuptake inhibition . It has a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

Citalopram’s action primarily affects the serotonin signaling pathway . It has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These are two novel and putative mechanisms of citalopram-induced platelet inhibition .

Pharmacokinetics

After oral administration, citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1–4 hours and a plasma half-life of approximately 35 hours . It is highly lipophilic, resulting in high bioavailability (approximately 80%) after oral administration . Approximately 12–23% of orally dosed citalopram is excreted unchanged in the urine, and approximately 10% is excreted in the feces .

Result of Action

Citalopram’s action results in the potentiation of serotonergic activity in the central nervous system, which is presumed to be related to its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonin signaling. This mechanism is thought to contribute to citalopram’s antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citalopram Alkene Dimer Chloride is formed as an impurity during the synthesis of Citalopram and Escitalopram. The exact mechanism of dimerization is not reported, but it is likely initiated by the double bonds (alkenes) within the citalopram molecules undergoing a [2+2] cycloaddition reaction, forming the cyclobutane ring. The reaction conditions typically involve the presence of chloride ions (Cl-) which suggests the compound exists as a salt.

Industrial Production Methods: In industrial settings, the synthesis of Citalopram involves multiple steps, including the formation of intermediates and the final product. During these processes, impurities such as this compound can form. Research efforts have focused on optimizing synthesis processes to minimize the formation of this impurity, which can involve modifying reaction conditions or introducing purification steps to remove the impurity before the final Citalopram product is obtained.

Chemical Reactions Analysis

Types of Reactions: Citalopram Alkene Dimer Chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, potentially altering the structure of the compound.

    Substitution: Substitution reactions can take place, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve various nucleophiles or electrophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Citalopram Alkene Dimer Chloride is unique due to its formation as an impurity during the synthesis of Citalopram and Escitalopram. Similar compounds include:

This compound stands out due to its specific dimerization process and the formation of a cyclobutane ring, which is not commonly observed in other impurities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Citalopram Alkene Dimer Chloride involves the reaction of Citalopram with a suitable alkene to form the alkene dimer, which is then chlorinated to form the final product.", "Starting Materials": [ "Citalopram", "Alkene", "Chlorine gas", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Citalopram is dissolved in a suitable solvent, such as dichloromethane.", "Step 2: A suitable alkene, such as ethene or propene, is added to the solution.", "Step 3: The mixture is stirred at room temperature for several hours to allow the alkene to react with the Citalopram and form the alkene dimer.", "Step 4: Chlorine gas is bubbled through the reaction mixture to chlorinate the alkene dimer and form Citalopram Alkene Dimer Chloride.", "Step 5: The product is isolated by filtration or extraction, and purified by recrystallization or chromatography." ] }

CAS No.

1370643-27-8

Molecular Formula

C40H41ClF2N4O

Molecular Weight

667.23

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride

Origin of Product

United States

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